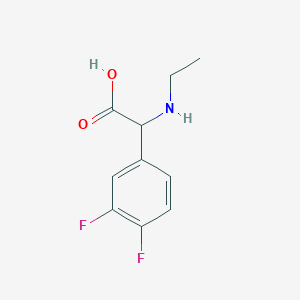

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid

Overview

Description

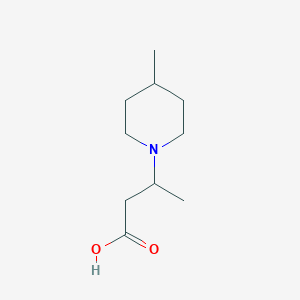

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid (DFAEA) is a synthetic amino acid with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 206.22 g/mol and a melting point of 151-153 °C. DFAEA is a highly versatile compound, and its properties make it suitable for use as a substrate, inhibitor, and activator in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Clopidogrel Sulfate Synthesis : An improved synthesis pathway for Clopidogrel sulfate, a medication used to prevent blood clots, has been developed using related compounds. This method offers advantages like high yield and quality, suitable for industrialization (Hu Jia-peng, 2012).

- Chiral Intermediate for Ticagrelor : The compound is a key chiral intermediate in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process for its preparation shows potential for industrial applications due to high yield and environmental sustainability (Xiang Guo et al., 2017).

Analytical Chemistry and Imaging

- Radioactivity Detection in Gels : A fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels has been optimized. This method is simple, sensitive, and efficient, and works with both agarose and acrylamide gels (M. Skinner & M. Griswold, 1983).

- Fluorinated Derivatives for Intracellular pH Measurement : Fluorinated analogs of 2-aminophenol, including compounds similar to the subject compound, have been developed for measuring intracellular pH. These compounds exhibit pH sensitivity in the physiological range and minimal affinity for other ions (C. Rhee, L. Levy, & R. London, 1995).

Chemical Synthesis and Material Science

- Derivatives in Chemical Synthesis : Research on derivatives of similar compounds has been conducted, focusing on their reaction with carbon disulfide and phenyl isothiocyanate. These studies are important for understanding the chemical behavior and potential applications of these derivatives (W. Dölling et al., 1993).

- Corrosion Inhibition : Amino acid derivatives related to the subject compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, showing high inhibition efficiency and suggesting their potential in corrosion protection (M. Yadav, Sushil Kumar, & Laldeep Gope, 2014).

properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-2-13-9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAIGTLFJPJQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-2-(ethylamino)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

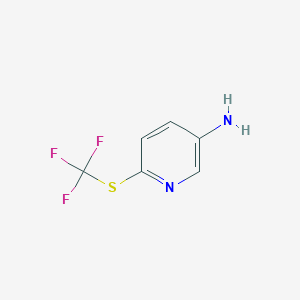

![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)